molecular formula C17H24N4O B10985318 N-cycloheptyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-cycloheptyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10985318
M. Wt: 300.4 g/mol
InChI Key: QZNRVWOZYXJOCQ-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic small molecule characterized by a triazolo-pyridin-yl core linked to a butanamide chain with a cycloheptyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₂₄N₄O, with a molecular weight of 300.40 g/mol (calculated based on structural derivation). The compound’s structure combines a rigid heterocyclic aromatic system (triazolo-pyridine) with a flexible aliphatic cycloheptyl group, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

N-cycloheptyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C17H24N4O/c22-17(18-14-8-3-1-2-4-9-14)12-7-11-16-20-19-15-10-5-6-13-21(15)16/h5-6,10,13-14H,1-4,7-9,11-12H2,(H,18,22)

InChI Key

QZNRVWOZYXJOCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

A catalyst-free, microwave-mediated approach enables rapid synthesis of the triazolo[4,3-a]pyridine scaffold. Reacting 2-hydrazinopyridine derivatives with enaminonitriles under microwave irradiation (120°C, 30 min) achieves cyclization with yields up to 89%.

Example :

  • 2-Hydrazinopyridine and 4-methoxy enaminonitrile in toluene yield the triazolopyridine core after microwave treatment.

Chloroethynylphosphonate Cyclization

Chloroethynylphosphonates undergo 5-exo-dig cyclization with 2-hydrazinylpyridines to form triazolopyridines. This method, conducted at 60°C in acetonitrile, achieves near-quantitative yields and is compatible with nitro-substituted precursors.

Mechanistic Insight :

  • Nucleophilic substitution forms a ynamine intermediate, which isomerizes to ketenimine before cyclization.

Multi-Step Convergent Synthesis

A convergent strategy combines independently synthesized triazolopyridine and cycloheptylbutanamide fragments:

Step 1 : Synthesize 4-(triazolo[4,3-a]pyridin-3-yl)butanoic acid via:

  • Copper-catalyzed cyclization of 2-aminopyridine with propargyl bromide.

  • Oxidation of the resultant alkyne to a carboxylic acid using KMnO₄.

Step 2 : Couple the acid with cycloheptylamine using EDC/HOBt (72% yield).

Advantages :

  • Modular design allows for late-stage diversification.

  • High purity intermediates facilitate scalability.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

  • DMF vs. THF : DMF enhances coupling efficiency due to superior solubility of intermediates.

  • Microwave vs. Thermal Conditions : Microwave irradiation reduces reaction time from 24 hours to 30 minutes.

Purification Techniques

  • Chromatography : Silica gel chromatography remains standard, but preparative HPLC is preferred for >95% purity.

  • Crystallization : Ethanol/water mixtures yield crystalline product (mp 148–150°C).

Table 1: Comparative Yields Across Methods

MethodYield (%)Purity (%)Key Reference
Amide Coupling (HATU)8298
Microwave Cyclization8997
Convergent Synthesis7295

Analytical Characterization

Validating the structure and purity of N-cycloheptyl-4-([1,triazolo[4,3-a]pyridin-3-yl)butanamide requires:

Spectroscopic Methods

  • ¹H NMR : Distinct signals for cycloheptyl (δ 1.4–1.8 ppm) and triazolopyridine protons (δ 8.2–8.6 ppm).

  • LC-MS : Molecular ion peak at m/z 300.4 [M+H]⁺.

Chromatographic Analysis

  • HPLC : Retention time of 6.8 min (C18 column, acetonitrile/water gradient).

Table 2: Physical Properties

PropertyValue
Molecular Weight300.4 g/mol
logP1.97
Melting Point148–150°C
SolubilityDMSO >50 mg/mL

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Pharmacological Applications

    1. Cancer Immunotherapy:
    Recent studies have identified compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. The inhibition of IDO1 can enhance the immune response against cancer cells. N-cycloheptyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide may serve as a lead compound in the development of IDO1 inhibitors with improved potency and selectivity .

    2. Neurological Disorders:
    The compound is also being explored for its role as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is crucial in regulating glutamatergic neurotransmission and is associated with various neurological disorders such as schizophrenia and anxiety. Enhancing mGluR2 activity could provide therapeutic benefits in treating these conditions .

    3. Anticonvulsant Activity:
    Research into derivatives of the triazolo[4,3-a]pyridine scaffold has shown promise in anticonvulsant activity. This compound may be evaluated for similar effects through structure-activity relationship (SAR) studies that assess its efficacy against seizure models .

    Synthetic Methodologies

    The synthesis of this compound typically involves multi-step processes that may include:

    • Formation of the Triazole Ring: Utilizing cyclization reactions involving appropriate precursors.
    • Coupling Reactions: Attaching the cycloheptyl and butanamide groups through amide bond formation.

    These synthetic pathways are crucial for optimizing yield and purity for subsequent biological evaluations .

    Table 1: Summary of Biological Evaluations

    Study ReferenceBiological ActivityModel UsedKey Findings
    IDO1 InhibitionA375 Cell LineSub-micromolar potency achieved with high selectivity over other enzymes.
    mGluR2 ModulationAnimal ModelsPotential therapeutic effects on glutamate-related disorders demonstrated.
    AnticonvulsantSeizure ModelsNotable anticonvulsant activity observed in preliminary tests.

    Mechanism of Action

    • Unfortunately, detailed information on the compound’s mechanism of action is scarce.
    • Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Key Observations:

    Molecular Weight and Size : The cycloheptyl variant is lighter (300.40 vs. 334.30 g/mol) due to the replacement of the fluorinated phenyl group with a cycloheptyl moiety.

    Lipophilicity : The trifluorophenyl analog likely exhibits greater lipophilicity (logP ~3.8) owing to fluorine’s hydrophobic nature, whereas the cycloheptyl group may reduce polarity slightly (logP ~3.5).

    In contrast, the cycloheptyl group offers conformational flexibility, which might improve membrane permeability or alter target engagement .

    Biological Activity

    N-cycloheptyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

    Synthesis of this compound

    The synthesis of [1,2,4]triazolo[4,3-a]pyridines typically involves palladium-catalyzed reactions that facilitate the formation of these heterocycles. A notable method includes the addition of hydrazides to 2-chloropyridine followed by dehydration under microwave irradiation. This approach is efficient and allows for the production of various derivatives, including this compound .

    Recent studies have highlighted the role of [1,2,4]triazolo[4,3-a]pyridine derivatives in inhibiting key enzymes involved in cancer progression. Specifically, compounds derived from this scaffold have shown promise as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in immune evasion by tumors . The interaction with heme-containing enzymes suggests that these compounds may modulate immune responses effectively.

    In Vitro Studies

    In vitro evaluations reveal that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

    Cell Line IC50 (µM)
    A5490.98 ± 0.08
    MCF-71.05 ± 0.17
    Hela1.28 ± 0.25

    These values indicate potent activity compared to established chemotherapeutics . The compound demonstrates a dose-dependent inhibition of cell growth and induces apoptosis in treated cells.

    Pharmacokinetic Properties

    Pharmacokinetic studies have shown that compounds based on this scaffold possess excellent metabolic stability. For instance, a study indicated that over 99% of the compound remained intact after incubation with rat liver S9 fractions . This stability is crucial for therapeutic applications as it suggests a lower likelihood of rapid metabolism and clearance from the body.

    Case Studies

    Several case studies have been conducted to further explore the biological activity and therapeutic potential of this compound:

    • Cancer Immunotherapy : A study focusing on IDO1 inhibition demonstrated that derivatives including this compound could enhance immune responses against tumors when used in combination with other immunotherapeutic agents .
    • Kinase Inhibition : Another investigation assessed the inhibitory effects of related triazole derivatives on c-Met and VEGFR-2 kinases. The promising results suggest that N-cycloheptyl derivatives could be explored further for their potential in targeted cancer therapies .

    Q & A

    Q. Critical parameters for yield and purity :

    • Temperature control : Maintain 0–10°C during sensitive steps (e.g., cyclization) to prevent side reactions .
    • Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halides are involved .
    • Purification : Employ HPLC or column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate intermediates and final products .

    Q. Characterization :

    • NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm regiochemistry of the triazole ring and amide bond integrity. For example, triazole protons typically appear at δ 8.5–9.5 ppm .
    • Mass spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) .

    Advanced: How can reaction pathways be optimized to suppress byproducts during triazolo-pyridine core synthesis?

    Answer:
    Byproduct formation often arises from competing cyclization routes or oxidation. Mitigation strategies include:

    • Solvent optimization : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce hydrolysis .
    • Stepwise monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions before side-product accumulation .
    • Additives : Introduce scavengers like molecular sieves to absorb water in moisture-sensitive steps .

    Example :
    In analogous triazolo-pyridines, reducing temperature to 10°C during cyclization decreased dimerization by 20% .

    Basic: Which spectroscopic techniques are essential for structural elucidation, and how are key signals interpreted?

    Answer:
    Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR :
      • Triazole protons: δ 8.5–9.5 ppm (doublets or singlets due to adjacent nitrogen atoms) .
      • Cycloheptyl group: Multiplet signals at δ 1.2–2.1 ppm for methylene protons.
    • ¹³C NMR :
      • Carbonyl (amide) at δ 165–170 ppm.
      • Triazole carbons at δ 140–150 ppm .

    Q. Mass Spectrometry (MS) :

    • High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₉H₂₈N₄O: 344.23 g/mol).

    Q. Infrared (IR) Spectroscopy :

    • Amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .

    Advanced: How should researchers resolve contradictions in reported biological activity data for triazolo-pyridine derivatives?

    Answer:
    Discrepancies may stem from:

    • Purity variations : Impurities >5% can skew bioassay results. Validate purity via HPLC (≥95%) before testing .
    • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Standardize protocols across studies .
    • Structural analogs : Subtle modifications (e.g., chloro vs. methoxy substituents) drastically alter target binding. Perform SAR studies to isolate critical functional groups .

    Case study : A triazolo-pyrazine derivative showed 10-fold higher activity in kinase assays after replacing a methyl group with trifluoromethyl, highlighting substituent effects .

    Basic: What methodologies assess the solubility and stability of this compound under physiological conditions?

    Answer:

    • Solubility :
      • Shake-flask method : Dissolve the compound in PBS (pH 7.4) and quantify via UV-Vis spectroscopy at λ_max .
      • HPLC calibration : Compare peak areas against standards in aqueous/organic solvent mixtures .
    • Stability :
      • Forced degradation : Expose to heat (40°C), light (UV), and acidic/basic conditions (pH 1–13) for 48 hours. Monitor degradation via LC-MS .

    Q. Typical data :

    ConditionDegradation Products IdentifiedHalf-Life (h)
    pH 2.0, 37°CHydrolyzed amide12
    UV light, 25°COxidized triazole24

    Advanced: What strategies identify biological targets and mechanisms of action for triazolo-pyridine derivatives?

    Answer:

    • In vitro assays :
      • Kinase inhibition screens : Use ADP-Glo™ assays to test activity against a panel of 50+ kinases .
      • Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stabilization in cell lysates .
    • Computational modeling :
      • Molecular docking : Simulate binding poses with homology models of suspected targets (e.g., EGFR or PI3K) .
      • MD simulations : Analyze ligand-protein interactions over 100-ns trajectories to predict binding affinity .

    Example : A triazolo-pyridazine analog showed nanomolar inhibition of CDK2, validated by crystallography (PDB: 6TZR) .

    Advanced: How can overlapping NMR signals from heterocyclic and aliphatic protons be resolved?

    Answer:

    • 2D NMR techniques :
      • HSQC : Correlate ¹H and ¹³C signals to distinguish overlapping methylene/methine protons.
      • COSY : Identify scalar couplings between adjacent protons in the cycloheptyl group .
    • Solvent optimization : Use deuterated DMSO-d₆ to sharpen broad signals caused by hydrogen bonding .
    • Computational prediction : Compare experimental ¹H shifts with DFT-calculated values (e.g., using Gaussian 16) .

    Example : In a triazolo-pyridine analog, HSQC resolved overlapping signals at δ 2.1–2.3 ppm as CH₂ groups .

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